Butyl 2-(pyridin-2-yl)acetate
Description
Contextualization of Pyridine-Substituted Esters in Contemporary Organic Chemistry Research
Pyridine-substituted esters are a significant class of heterocyclic compounds that have garnered considerable attention in modern organic chemistry. researchgate.net The pyridine (B92270) ring, an electron-deficient aromatic system, imparts unique electronic properties and reactivity to the ester moiety. These compounds serve as crucial building blocks and intermediates in the synthesis of a wide array of more complex molecules. rsc.org Their applications span various fields, including medicinal chemistry, agrochemicals, and materials science. smolecule.com
In medicinal chemistry, the pyridine nucleus is a common feature in many biologically active compounds. The incorporation of a pyridine-substituted ester can influence a molecule's pharmacokinetic and pharmacodynamic properties. smolecule.com Researchers have explored these esters in the development of novel therapeutic agents. smolecule.com
Furthermore, the reactivity of pyridine-substituted esters makes them valuable in synthetic organic chemistry. They can undergo a variety of transformations, including hydrolysis, transesterification, and reactions involving the pyridine ring itself, such as N-oxidation and substitution reactions. The development of new catalytic methods for the synthesis and functionalization of these esters remains an active area of research. rsc.orgacs.org For instance, transition metal-catalyzed cross-coupling reactions have provided efficient routes to complex pyridine derivatives. whiterose.ac.uk
Academic Significance and Research Trajectory of Butyl 2-(pyridin-2-yl)acetate
This compound, with its characteristic pyridine ring linked to a butyl acetate (B1210297) group, has been a subject of interest in various research endeavors. Its academic significance lies in its utility as a synthetic intermediate. For example, it has been used in the preparation of more complex molecules with potential biological activity. chemicalbook.com The compound and its derivatives have been investigated for their potential applications in the development of new pharmaceuticals.
The research trajectory of this compound has seen its use in the synthesis of various heterocyclic systems. For instance, it has been a starting material for creating more elaborate molecular architectures. bohrium.com Studies have also focused on its synthesis, with various methods being developed and optimized. beilstein-journals.org
Scope and Research Objectives of the Compendium on this compound
This compendium aims to provide a focused and comprehensive overview of this compound. The primary objectives are:
To detail the known synthetic routes for the preparation of this compound.
To present its key physical and chemical properties in a clear and accessible format.
To summarize its known applications and the research areas where it has been utilized.
This article will adhere strictly to these objectives, providing a scientifically rigorous and authoritative resource on this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₂ | sigmaaldrich.com |
| Molecular Weight | 193.25 g/mol | sigmaaldrich.com |
| Physical Form | Liquid | sigmaaldrich.com |
| CAS Number | 29488-94-6 | sigmaaldrich.comsigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
Spectroscopic Data of a Related Compound: (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide
| Spectroscopy | Data |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.70 (ddd, J = 4.8, 2.0, 1.0 Hz, 1H), 8.66 (br d, J = 9.9 Hz, -NH), 8.10 (dt, J = 8.0, 1.0 Hz, 1H), 8.06 (td, J = 7.5, 1.4 Hz, 1H), 7.66 (ddd, J = 7.4, 4.8, 1.4 Hz, 1H), 4.08 (td, J = 9.9, 3.7 Hz, 1H), 3.97–3.90 (m, 2H), 0.93 (s, 9H) |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 163.6, 149.0, 147.8, 138.1, 126.5, 122.0, 59.0, 44.9, 35.0, 26.3 |
| IR (neat film, cm⁻¹) | 3368, 2963, 1680, 1520, 1465, 1434, 1369, 1285, 1239, 1087, 998 |
| High-Resolution Mass Spectrometry (MultiMode ESI/APCI) | m/z: [M + H]⁺ calcd for C₁₂H₁₈ClN₂O, 241.1108; found, 241.1092 |
Source: beilstein-journals.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 2-pyridin-2-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-10-6-4-5-7-12-10/h4-7H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWFSADDXYTKTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29488-94-6 | |
| Record name | butyl 2-(pyridin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Butyl 2 Pyridin 2 Yl Acetate
Classical and Established Synthetic Routes
Traditional methods for the synthesis of Butyl 2-(pyridin-2-yl)acetate rely on well-established organic reactions, including direct esterification, various alkylation strategies, and the application of transition metal catalysis to construct the core structure.
Esterification Reactions of 2-(pyridin-2-yl)acetic Acid Derivatives
The most direct and conventional method for preparing this compound is the esterification of 2-(pyridin-2-yl)acetic acid with n-butanol. This reaction is typically catalyzed by a strong acid.
Detailed Research Findings: This acid-catalyzed esterification, often a Fischer esterification, involves protonating the carbonyl oxygen of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack from the butanol. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. Common catalysts include sulfuric acid or p-toluenesulfonic acid, with the reactants refluxed in a suitable solvent.
Alternative approaches utilize ionic liquids as catalysts, which can offer advantages in terms of reusability and potentially milder reaction conditions. For instance, pyridinium-based ionic liquids have been studied for the esterification of acetic acid with n-butanol, a reaction that provides a model for the synthesis of the title compound. researchgate.net The acidity of the anion in the ionic liquid plays a crucial role in the catalytic activity. researchgate.net
| Catalyst Type | Example | Typical Conditions | Key Advantages/Disadvantages |
|---|---|---|---|
| Mineral Acid | Sulfuric Acid (H₂SO₄) | Reflux in solvent (e.g., toluene) with water removal | Inexpensive and effective; can be corrosive and difficult to separate. |
| Organic Acid | p-Toluenesulfonic acid (p-TsOH) | Similar to mineral acids, reflux with water removal | Solid, easier to handle than H₂SO₄; still requires separation. |
| Ionic Liquid | Pyridinium (B92312) Hydrogen Sulfate | Can be used as both catalyst and solvent | Potentially reusable ("green"), but higher initial cost. researchgate.netresearchgate.net |
Alkylation and Functionalization Strategies
Alkylation reactions provide an alternative pathway to this compound, typically by forming the C-C or N-C bond of the acetate (B1210297) moiety onto a pre-existing pyridine (B92270) or pyridinone ring.
Detailed Research Findings: One established strategy involves the N-alkylation of a pyridinone precursor. For example, 3-(benzyloxy)pyridin-2(1H)-one can be alkylated using various haloacetate esters in the presence of a base like sodium hydride or potassium fluoride (B91410) on alumina. nih.gov Following this model, reacting a suitable pyridinone with butyl bromoacetate (B1195939) would yield a pyridinone-based ester, which could then be converted to the target compound if necessary. Research has demonstrated the successful alkylation of pyridinones with reagents like 4-bromobutyl acetate to introduce ester-containing side chains. ekb.eg
A more advanced approach involves the direct C-alkylation of the pyridine ring. This can be achieved by deprotonating an activated position, such as the methyl group of 2-picoline (2-methylpyridine), with a strong base like n-butyllithium (n-BuLi), followed by reaction with an appropriate electrophile. The direct asymmetric alkylation of 2-alkyl pyridines has been accomplished using organolithium aggregates, demonstrating a high degree of control over the reaction. escholarship.org
| Strategy | Pyridine Precursor | Alkylating Agent Example | Base/Reagent | Reference |
|---|---|---|---|---|
| N-Alkylation of Pyridinone | 3-(Benzyloxy)pyridin-2(1H)-one | Ethyl bromoacetate | Sodium Hydride (NaH) | nih.gov |
| N-Alkylation of Pyridinone | Pyridin-2-one derivative | 4-bromobutyl acetate | Not specified | ekb.eg |
| Direct C-Alkylation | 2-Alkylpyridine | Alkyl halide | n-Butyllithium (n-BuLi) | escholarship.org |
Transition Metal-Catalyzed Coupling Approaches in Synthesis
Transition metal catalysis offers powerful methods for forming the carbon-carbon and carbon-heteroatom bonds necessary for constructing this compound and its analogs. These methods often provide high efficiency and selectivity.
Detailed Research Findings: Palladium-catalyzed reactions are particularly prominent. For instance, the α-arylation of esters, a type of cross-coupling reaction, can be used to link a pyridine ring to an acetate moiety. Palladium(II) acetate has been used as a catalyst in the synthesis of related compounds, such as tert-Butyl 2-[4-(Pyridin-2-yl)benzylidene]... derivatives, highlighting its utility in coupling pyridine-containing fragments. thieme-connect.de
Copper-catalyzed reactions are also employed, often for C-H functionalization or amination reactions involving pyridine rings. beilstein-journals.org For example, Cu(OAc)₂ has been used to mediate the hydroxylation of (2-pyridyl)arenes, demonstrating the ability of copper to facilitate reactions at positions directed by the pyridine nitrogen. beilstein-journals.org
However, the success of these catalytic systems can be highly specific. In the development of synthetic routes to indazole derivatives, it was noted that certain diazoesters containing N-heterocycles, including methyl 2-diazo-2-(pyridin-2-yl)acetate, failed to undergo the desired Rh(III)-catalyzed C-H activation/annulation reaction, indicating that not all transition metal systems are suitable for every pyridine-based substrate. mdpi.com
Emerging and Sustainable Synthetic Protocols
Modern synthetic chemistry places increasing emphasis on sustainability, leading to the development of greener protocols and the adoption of technologies like flow chemistry to improve efficiency and safety.
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis by preventing waste, maximizing atom economy, using safer solvents and reagents, and designing energy-efficient processes. royalsocietypublishing.org
Detailed Research Findings: In the context of this compound synthesis, this translates to several potential improvements over classical methods. The use of ionic liquids as recyclable catalysts for esterification is one such example. researchgate.netresearchgate.net Another approach is to perform reactions in safer solvents, like water, or under solvent-free conditions, often assisted by microwave irradiation to reduce reaction times and energy consumption. researchgate.net
Developing metal-free catalytic systems is another key goal. For instance, the synthesis of N-(pyridin-2-yl)amides, structurally related to the title compound's precursors, has been achieved from α-bromoketones and 2-aminopyridine (B139424) using a metal-free system of iodine and tert-butyl hydroperoxide (TBHP) in toluene (B28343). rsc.org Such approaches avoid the cost and toxicity associated with heavy metal catalysts. rsc.org The 12 principles of green chemistry provide a framework for these improvements, encouraging the use of catalysts over stoichiometric reagents and designing processes that minimize the potential for chemical accidents. royalsocietypublishing.org
Flow Chemistry Techniques and Scalability Considerations
Flow chemistry, where reactions are performed continuously in a tube or microreactor rather than in a batch-wise fashion, offers significant advantages for the synthesis of fine chemicals and pharmaceutical intermediates. researchgate.net
Detailed Research Findings: The primary benefits of flow chemistry include superior control over reaction parameters (temperature, pressure, and time), enhanced safety due to the small reaction volumes, and improved scalability. researchgate.netnih.gov For industrial production, continuous flow processes can significantly enhance efficiency and yield. The synthesis of complex molecules containing pyridine rings, such as imatinib, has been successfully demonstrated using multi-step flow systems, showcasing the technology's power. nih.gov
Specifically for reactions relevant to this compound, a flow reactor was used for a Suzuki coupling reaction to produce 4-(pyridin-2-yl)benzaldehyde, a related pyridine derivative, using a palladium catalyst. thieme-connect.de This demonstrates the direct applicability of flow technology to transition metal-catalyzed reactions involving pyridine substrates. The precise control offered by flow systems can lead to higher yields and selectivities compared to batch reactions, sometimes reducing reaction times from hours to minutes. beilstein-journals.org This makes flow chemistry a highly attractive option for the scalable and efficient synthesis of this compound.
Optimization of Reaction Parameters and Yield Enhancement
The production of this compound is typically achieved through the esterification of 2-(pyridin-2-yl)acetic acid with butanol. The optimization of this process involves a multi-faceted approach, targeting catalyst efficiency, the reaction medium, and physical conditions to maximize product formation and minimize side reactions.
Catalytic Systems and Reagent Modulations
The choice of catalyst is paramount in the esterification of 2-(pyridin-2-yl)acetic acid. While traditional acid catalysts like sulfuric acid and p-toluenesulfonic acid are commonly employed, research has explored more advanced and reusable catalytic systems to enhance reaction rates and selectivity.
Palladium-based catalysts, for instance, have shown significant promise in related reactions. In the α-arylation of ethyl 2-(pyridin-2-yl)acetate, a palladium catalyst used in conjunction with a specific ligand, X-Phos, achieved high yields. This suggests that exploring similar palladium systems for the direct esterification of the corresponding acid could be a fruitful avenue for optimization. The choice of ligand is crucial, as it can significantly modulate the activity and selectivity of the metal center. nih.gov
Furthermore, the use of acidic ionic liquids, such as pyridinium-based compounds, has emerged as a greener alternative to conventional acid catalysts. researchgate.net These ionic liquids can act as both the catalyst and the reaction medium, simplifying work-up procedures and offering the potential for catalyst recycling. The nature of the anion in the ionic liquid has been shown to influence the rate of esterification. researchgate.net
Recent studies have also highlighted the effectiveness of iodine as a catalyst in related amidation reactions, promoting C-C bond cleavage under mild, metal-free conditions. rsc.org While not a direct esterification, this finding opens up possibilities for novel catalytic approaches.
Table 1: Comparison of Catalytic Systems for Related Esterification and Cross-Coupling Reactions
| Catalyst System | Reactants | Key Findings | Reference |
| Palladium/X-Phos | Ethyl 2-(pyridin-2-yl)acetate and heteroaryl halides | High yields for α-arylation under reflux conditions. | |
| Pyridinium-based Ionic Liquids | Acetic acid and n-butanol | Effective catalysis with the anion nature influencing reaction rate. | researchgate.net |
| Iodine/TBHP | α-bromoketones and 2-aminopyridine | Promotes amidation via C-C bond cleavage under metal-free conditions. | rsc.org |
| Palladium dibenzylidene acetone/XantPhos | 3-(6-bromo-pyridin-2-yl)-5,6-diphenyl- nih.govacs.orgtriazine and indole-boronic acid | Effective for Suzuki-Miyaura cross-coupling. | acs.org |
Solvent Effects and Reaction Medium Engineering
The solvent plays a critical role in the synthesis of this compound, influencing reactant solubility, reaction kinetics, and the position of the chemical equilibrium. The selection of an appropriate solvent is a key aspect of reaction medium engineering.
In conventional esterification, solvents like toluene or dichloromethane (B109758) are often used, with the reaction typically conducted under reflux. The choice of solvent can significantly impact the reaction outcome. For instance, in the synthesis of imidazo[1,5-a]pyridine (B1214698) analogs, a switch from a mixture of MeCN and DCE to MeCN alone dramatically increased the product yield from 42% to 76%. acs.org
The use of ionic liquids as both catalyst and solvent is a prime example of reaction medium engineering. researchgate.net This approach can lead to enhanced reaction rates and easier product separation. The physical properties of the ionic liquid, such as polarity and viscosity, can be tuned by modifying the cation and anion to optimize the reaction environment.
Furthermore, in some synthetic routes, the choice of solvent is dictated by the specific reaction conditions and reagents. For example, in the N-acylation of indoles, a switch between THF and DCM as the reaction medium, in conjunction with different bases, was employed to facilitate the reaction. nih.gov
Table 2: Influence of Solvent on Yield in Related Reactions
| Reaction | Solvent(s) | Yield | Reference |
| Synthesis of Imidazo[1,5-a]pyridine analog | MeCN/DCE | 42% | acs.org |
| Synthesis of Imidazo[1,5-a]pyridine analog | MeCN | 76% | acs.org |
| N-acylation of Indoles | THF or DCM | Varied based on substrate | nih.gov |
| Amidation of α-bromoketones | Toluene | 83% (with I2 catalyst) | rsc.org |
| Cyclization/Bromination | Ethyl acetate | 93% | rsc.org |
Temperature and Pressure Control in Process Intensification
Temperature and pressure are critical parameters that can be manipulated to intensify the synthesis of this compound, leading to shorter reaction times and higher conversions. Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. researchgate.net
Temperature:
The rate of esterification generally increases with temperature. However, excessively high temperatures can lead to side reactions and decomposition of the product or reactants. Therefore, finding the optimal temperature is crucial. In the synthesis of related compounds, reaction temperatures have been varied to optimize yields. For example, in the synthesis of imidazo[1,5-a]pyridine analogs, increasing the temperature from 85 °C to 150 °C led to a slight increase in yield. acs.org In industrial settings, precise temperature control is often achieved using automated systems.
Pressure:
Pressure can influence the reaction equilibrium, particularly in reactions where a gaseous byproduct is formed. In esterification, the removal of water, a byproduct, can drive the reaction towards the product side. This can be achieved by conducting the reaction under reduced pressure or by using a Dean-Stark apparatus. In the synthesis of pyridinium-based ionic liquids, distillation at reduced pressure (0.050 MPa) was used for solvent removal. researchgate.net
Process intensification techniques such as reactive distillation combine reaction and separation in a single unit. arxiv.orgnih.gov This method continuously removes the ester and water from the reaction zone, thereby shifting the equilibrium and leading to higher conversions. While not specifically documented for this compound, this approach has proven effective for the production of other esters. arxiv.org
The move from batch to continuous flow processes is another key aspect of process intensification. Continuous flow reactors offer better heat and mass transfer, improved safety, and more consistent product quality.
Reactivity Profile and Mechanistic Investigations of Butyl 2 Pyridin 2 Yl Acetate
Carbonyl Group Reactivity and Transformations
The ester functional group in Butyl 2-(pyridin-2-yl)acetate is a primary site for chemical modification. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a characteristic reaction of esters and other carboxylic acid derivatives. masterorganicchemistry.com This two-step addition-elimination mechanism allows for the interconversion of various acyl compounds. For this compound, a nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequently, the C-O π-bond is reformed with the expulsion of butoxide as the leaving group. masterorganicchemistry.com
This pathway is fundamental to several key transformations:
Amidation: Reaction with primary or secondary amines can convert the ester into the corresponding amides. This is a common strategy in the synthesis of more complex molecules for pharmaceutical or material science applications. lookchem.com
Transesterification: In the presence of another alcohol and a suitable catalyst (acid or base), the butoxy group can be exchanged, leading to a different ester.
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 2-(pyridin-2-yl)acetic acid and butanol.
The general principle dictates that these substitution reactions are favored when the incoming nucleophile is a stronger base than the leaving group (butoxide). masterorganicchemistry.com
Table 1: Examples of Nucleophilic Acyl Substitution Reactions
| Reaction Type | Nucleophile | Product Type | General Conditions |
|---|---|---|---|
| Amidation | R₂NH | N,N-disubstituted-2-(pyridin-2-yl)acetamide | Heating with amine |
| Transesterification | R'OH | R'-2-(pyridin-2-yl)acetate | Acid or base catalysis |
| Hydrolysis | H₂O | 2-(Pyridin-2-yl)acetic acid | Acid or base catalysis |
Condensation and Cyclization Reactions (e.g., Knoevenagel-type)
The methylene (B1212753) group (CH₂) adjacent to both the pyridine (B92270) ring and the ester carbonyl is activated, rendering its protons acidic. This acidity allows the molecule to act as a nucleophile in various condensation and cyclization reactions after deprotonation by a suitable base. A significant application of this reactivity is in the synthesis of indolizine (B1195054) scaffolds. Research has demonstrated that 2-(pyridin-2-yl)acetate derivatives can undergo copper- or iodine-mediated oxidative cross-coupling and cyclization with alkenes and alkynes to produce substituted indolizines in good yields. organic-chemistry.org
For instance, a copper-catalyzed reaction with terminal alkenes provides a direct and atom-economical route to indolizine derivatives. organic-chemistry.org Similarly, an iodine-mediated oxidative cyclization with various alkynes offers a regio- and chemoselective pathway to differently substituted indolizines. organic-chemistry.org These reactions highlight the utility of the this compound framework as a versatile building block in heterocyclic synthesis.
Pyridine Ring Reactivity and Functionalization
The pyridine ring possesses a unique electronic structure that dictates its reactivity towards various reagents. It is an electron-deficient heterocycle, which influences its behavior in substitution reactions and its ability to act as a ligand.
Electrophilic Aromatic Substitution Potentials
The pyridine ring is generally deactivated towards electrophilic aromatic substitution. beilstein-journals.org This reduced reactivity is due to the electron-withdrawing effect of the sp²-hybridized nitrogen atom, which lowers the electron density of the aromatic system. Furthermore, the nitrogen's lone pair of electrons readily coordinates with Lewis acids, which are often used to promote these reactions. This interaction forms a pyridinium (B92312) salt, further deactivating the ring to electrophilic attack. beilstein-journals.org Consequently, forcing conditions are typically required for electrophilic substitutions, which often result in low yields and substitution primarily at the 3-position.
Metalation and Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings, including pyridine. baranlab.orguwindsor.canih.gov This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like butyllithium (B86547) (n-BuLi) or a lithium amide like lithium diisopropylamide (LDA). baranlab.orguwindsor.ca
For pyridine derivatives, the nitrogen atom itself can act as a directing group, but this can be complicated by the competitive nucleophilic addition of the alkyllithium base to the ring. uwindsor.ca Therefore, more effective DMGs are often employed. While the ester group in this compound is attached via a methylene linker, its ability to direct metalation on the pyridine ring is not as straightforward as for directly attached DMGs. A more common approach involves installing a potent DMG, such as a carboxamide or carbamate, onto the pyridine ring to achieve high regioselectivity. nih.govacs.org Another strategy is the conversion of the pyridine to its N-oxide, which can then be selectively lithiated at the ortho position. rsc.org The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.
Table 2: General Principles of Directed Ortho-Metalation (DoM) on Pyridine
| Directing Group (DMG) | Position of Metalation | Common Base | Notes |
|---|---|---|---|
| -CON(i-Pr)₂ | C3 (if DMG at C2) | LDA, n-BuLi/TMEDA | Strong directing group, avoids nucleophilic attack on carbonyl. uwindsor.canih.gov |
| -OC(O)NEt₂ | C3 (if DMG at C2) | s-BuLi/TMEDA | O-carbamate is an effective DMG. acs.org |
| N-oxide | C2 | LDA, n-BuLi | Activates the ortho position for deprotonation. rsc.org |
Nitrogen Atom Ligand Properties and Interactions
The lone pair of electrons on the nitrogen atom of the pyridine ring makes it an excellent Lewis base, capable of coordinating to a wide variety of metal ions. beilstein-journals.org this compound can function as a bidentate ligand, coordinating through both the pyridine nitrogen and the carbonyl oxygen atom of the ester group. This chelation can form stable five-membered rings with metal centers, enhancing the stability of the resulting complexes. beilstein-journals.org
The coordination chemistry of pyridyl-based ligands is extensive. These ligands are integral to the fields of asymmetric catalysis, materials science, and bioinorganic chemistry. beilstein-journals.orgmdpi.com For example, pyridinooxazoline (PyOx) ligands, which can be synthesized from related precursors, are a prominent class of bidentate ligands used in asymmetric catalysis. beilstein-journals.orgresearchgate.net Complexes of ligands containing the 2-(pyridin-2-yl) moiety have been reported with numerous transition metals, including palladium(II), nickel(II), copper(II), and zinc(II), demonstrating their versatility as ligands in coordination chemistry. mdpi.comscispace.com
Alpha-Carbon (Methylene) Reactivity and Carbanion Chemistry
The methylene group (α-carbon) situated between the pyridyl ring and the ester carbonyl group in this compound is the primary center of its carbanionic reactivity. The acidity of the α-protons is significantly enhanced by the electron-withdrawing effects of both the adjacent pyridine ring and the carbonyl group, facilitating the formation of a stabilized carbanion or its enolate equivalent. msu.edu This reactivity is fundamental to the use of this compound as a versatile building block in organic synthesis.
Enolization and Enolate Chemistry
The presence of α-hydrogens allows this compound to form an enolate anion under basic conditions. libretexts.org The reaction is typically carried out using strong, non-nucleophilic bases to ensure complete deprotonation without competing addition to the ester carbonyl. Common bases for this purpose include lithium diisopropylamide (LDA), sodium hydride (NaH), and sodium amide (NaNH2). libretexts.org LDA is particularly effective due to its solubility in common ethereal solvents like tetrahydrofuran (B95107) (THF) and its steric bulk, which minimizes nucleophilic attack at the ester. libretexts.org
The resulting enolate is a resonance-stabilized species, with the negative charge delocalized over the α-carbon and the oxygen atom of the carbonyl group. This delocalization contributes to its stability and influences its subsequent reactions with electrophiles. The formation of the enolate can be represented as follows:
Figure 1: Base-catalyzed enolate formation of this compound.
The chemistry of these enolates is analogous to that of other active methylene compounds, serving as potent nucleophiles in a variety of carbon-carbon bond-forming reactions. The choice of base and reaction conditions can influence the equilibrium between the starting material and the enolate, which is crucial for controlling reaction outcomes. libretexts.org
Alkylation and Acylation at the Alpha-Position
The nucleophilic enolate derived from this compound readily participates in substitution reactions with various electrophiles, most notably alkylation and acylation, allowing for the introduction of diverse functional groups at the α-carbon.
Alkylation: The reaction of the enolate with alkyl halides (R-X) is a standard method for forming a new carbon-carbon bond at the α-position. This SN2 reaction introduces an alkyl substituent, extending the carbon chain. The reactivity of the alkyl halide and the nature of the enolate's counter-ion (e.g., Li⁺, Na⁺) can affect the efficiency of the alkylation. For instance, palladium-catalyzed α-arylation of zinc enolates of esters has been developed as a powerful method for forming α-aryl esters. nih.gov While not specifically detailing the butyl ester, the methodology is applicable to tert-butyl acetate (B1210297) derivatives, which react with aryl bromides in the presence of a palladium catalyst. nih.gov Photocatalytic methods have also emerged for the α-alkylation of related nitrogen-containing heterocycles. arkat-usa.orgresearchgate.net
Acylation: The enolate can also be acylated by reacting it with acylating agents such as acyl chlorides or anhydrides. This reaction introduces an acyl group, leading to the formation of β-keto esters. These products are valuable synthetic intermediates, for example, in the synthesis of more complex heterocyclic systems. chim.it The acylation of related carbazole (B46965) derivatives has been achieved using palladium catalysis, demonstrating a modern approach to this transformation. nih.gov Ruthenium-catalyzed ortho-acylation of N-(2-pyridyl)-anilines using α-oxocarboxylic acids as the acyl source further highlights the diverse catalytic methods available for modifying pyridine-containing structures. researchgate.net
The general schemes for these transformations are presented below:
Figure 2: General scheme for α-alkylation and α-acylation of this compound.
Advanced Mechanistic Elucidation Studies
To gain a deeper understanding of the reaction pathways involving this compound and related compounds, a variety of advanced mechanistic techniques are employed. These studies are crucial for optimizing reaction conditions and designing novel synthetic methodologies.
Kinetic and Spectroscopic Analysis of Reaction Intermediates
Kinetic studies provide quantitative data on reaction rates, offering insights into the rate-determining step and the influence of various parameters like reactant concentration and temperature. researchgate.net Reaction progress kinetic analysis, for example, can help to uncover complex reaction mechanisms, including those involving chain processes or catalyst deactivation. rsc.orgacs.org
Spectroscopic techniques are indispensable for the detection and characterization of transient intermediates.
NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance (NMR) is used to determine the structure of reactants, products, and stable intermediates. rsc.org Changes in chemical shifts and coupling constants can provide evidence for the formation of species like enolates or reaction adducts. For instance, ¹H NMR can show characteristic peaks for the butyl group and the pyridyl protons, while ¹³C NMR confirms the presence of the ester carbonyl and pyridine carbons.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring the functional groups involved in a reaction. The stretching vibration of the ester carbonyl group (C=O) at approximately 1720-1740 cm⁻¹ is a key identifier that can be monitored to follow the progress of reactions at the α-carbon.
UV-Vis Spectroscopy: The pyridine moiety exhibits characteristic absorption bands in the UV-Vis spectrum, typically around 250–270 nm. This property can be used to monitor reactions that involve changes in the electronic structure or conjugation of the pyridine ring. researchgate.net
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can detect and identify intermediates and products in the reaction mixture, providing molecular weight information that is crucial for postulating structures. rsc.org
| Spectroscopic Technique | Application in Mechanistic Studies | Typical Signal/Region for this compound |
|---|---|---|
| ¹H NMR | Structural elucidation of intermediates and products. | ~8.5 ppm (pyridyl-H), ~4.1 ppm (-OCH₂-), ~3.7 ppm (α-CH₂), ~1.4-1.6 ppm (butyl chain), ~0.9 ppm (-CH₃) |
| ¹³C NMR | Confirmation of carbon skeleton and functional groups. | ~170 ppm (C=O), ~120-150 ppm (pyridyl carbons), ~65 ppm (-OCH₂-), ~45 ppm (α-CH₂) |
| IR Spectroscopy | Monitoring functional group transformations, especially the carbonyl group. | ~1730 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=N stretch) |
| UV-Vis Spectroscopy | Tracking changes in electronic conjugation involving the pyridine ring. | ~250–270 nm |
Isotopic Labeling and Kinetic Isotope Effect (KIE) Studies
Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction mechanism. beilstein-journals.orgresearchgate.net By replacing an atom with its heavier isotope (e.g., ¹H with ²H (D), or ¹²C with ¹³C), chemists can follow the label's fate in the final product, thereby clarifying bond-forming and bond-breaking events. nih.govresearchgate.net
The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactant is substituted with one of its isotopes. wikipedia.org Measuring the KIE provides critical information about the rate-determining step of a reaction.
Primary KIE: A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For reactions involving the α-carbon of this compound, a large primary KIE upon deuteration of the α-methylene group would strongly suggest that C-H bond cleavage (deprotonation) is the rate-limiting event. nih.gov
Secondary KIE: Smaller secondary KIEs (kH/kD ≈ 1) can provide information about changes in hybridization or the steric environment at the labeled position during the transition state. cdnsciencepub.com
Studies on related systems have shown that KIEs are invaluable for distinguishing between proposed mechanisms. For example, KIE studies have been used to demonstrate that C-H bond cleavage is the rate-determining step in certain oxidative cyclization reactions and to support the involvement of specific radical intermediates in photocatalytic processes. rsc.orgnih.gov
| Type of KIE Study | Information Gained | Example Application |
|---|---|---|
| Intermolecular KIE (C₆H₅CH₂R vs. C₆H₅CD₂R) | Measures the rate difference between two separate, isotopically distinct substrates. Confirms C-H bond cleavage in the rate-determining step. | Comparing the rate of enolate formation for this compound vs. its α,α-dideuterio analog. nih.gov |
| Intramolecular KIE (C₆H₅CHDR) | Measures the preference for cleaving a C-H versus a C-D bond within the same molecule. | Determining the selectivity of a base in deprotonating a partially deuterated α-carbon. nih.gov |
Electrochemical Properties and Redox Behavior
Cyclic voltammetry (CV) and other electrochemical techniques are used to study the redox properties of molecules, providing information on their oxidation and reduction potentials. The pyridine ring in this compound can undergo electron transfer processes. The redox behavior of pyridine derivatives is of significant interest, particularly in the context of developing catalysts and redox-active materials. rsc.orgmedcraveonline.comnih.gov
Applications of Butyl 2 Pyridin 2 Yl Acetate in Advanced Organic Synthesis
As a Versatile Building Block in Heterocyclic Synthesis
The reactivity of the active methylene (B1212753) group is central to the role of Butyl 2-(pyridin-2-yl)acetate as a building block for new heterocyclic systems. researchgate.netresearchgate.net It can participate in condensation and cyclization reactions to form a variety of nitrogen-containing ring structures.
Precursor for Fused Pyridine (B92270) Systems
Derivatives of 2-(pyridin-2-yl)acetic acid are effective precursors for creating fused heterocyclic systems, particularly indolizines (pyrrolo[1,2-a]pyridines). A notable example is the silver-mediated domino reaction of 2-(pyridin-2-yl)acetic acid propargyl esters, which are synthesized from the corresponding acid. This process involves a sequential 5-exo-dig cyclization and an intramolecular cycloisomerization to construct fused tricyclic indolizine (B1195054) frameworks in good to excellent yields (63–90%). rsc.org This transformation demonstrates the capacity of the pyridin-2-yl-acetate scaffold to undergo complex, atom-economical cyclizations to build intricate molecular structures. rsc.org The electronic properties of substituents on the pyridine ring were found to have a minimal effect on the reaction's efficiency. rsc.org
Synthesis of Pyridine-Containing Heterocycles (e.g., pyrazolo[3,4-c]pyridine derivatives)
The pyrazolo[3,4-c]pyridine core is a significant scaffold in medicinal chemistry due to its structural resemblance to purine, making it a target in drug discovery. rsc.org The synthesis of this heterocyclic system is a key area of research, with various methods developed to construct and functionalize the ring system. rsc.orgrsc.org Common strategies involve the annelation of a pyrazole (B372694) ring onto a pre-existing pyridine or vice-versa. cdnsciencepub.com For instance, efficient routes to 5-halo-1H-pyrazolo[3,4-c]pyridines have been developed, which then serve as platforms for diversification through cross-coupling and substitution reactions at multiple positions. rsc.orgrsc.org Other approaches include one-pot reactions starting from precursors like potassium cyanoacetohydroxamate. researchgate.net While this compound is a versatile building block for many heterocycles, its direct use as a starting material in the synthesis of the pyrazolo[3,4-c]pyridine ring system is not a prominently featured strategy in the surveyed chemical literature, which tends to favor other synthetic pathways. nih.govnih.gov
Role in Chiral Ligand Design and Asymmetric Catalysis
The pyridine-acetate structure is a key component in the development of chiral ligands for asymmetric catalysis, where the goal is to control the stereochemical outcome of a chemical reaction. The pyridine nitrogen and the ester's carbonyl oxygen can act as bidentate coordinating sites for a metal center.
Development of Chiral Pyridinooxazoline (PyOx) Ligands
A prominent application of tert-butyl 2-(pyridin-2-yl)acetate's precursor, picolinic acid, is in the synthesis of chiral pyridinooxazoline (PyOx) ligands, specifically (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, commonly known as (S)-t-BuPyOx. researchgate.net An efficient and scalable three-step synthesis has been developed starting from inexpensive, commercially available picolinic acid. researchgate.net The process involves the amidation of picolinic acid with a chiral amino alcohol, (S)-tert-leucinol, followed by a cyclization step to form the oxazoline (B21484) ring. researchgate.net The optimization of this cyclization step was crucial for achieving high yields.
Table 1: Optimization of the Cyclization Step in (S)-t-BuPyOx Synthesis researchgate.net
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DABCO | Room Temp | 18 | 38 |
| 2 | DBU | 50 | 12 | 59 |
| 3 | NaH, THF | 0 to 50 | 18 | 60 |
| 4 | 5% KOH/MeOH | 50 | 11 | 62 |
| 5 | 25% NaOMe/MeOH | 50 | 3 | 72 |
This table is adapted from data presented in the Beilstein Journal of Organic Chemistry, 2013, 9, 1637–1642. researchgate.net
Stereoselective Transformations Utilizing Derivatives
The (S)-t-BuPyOx ligand, derived from the pyridine-acetate framework, has proven highly effective in asymmetric catalysis. It is particularly successful when used in palladium-catalyzed asymmetric conjugate addition reactions. researchgate.net For example, the reaction of various arylboronic acids with cyclic, β,β-disubstituted enones using a catalyst system of palladium(II) trifluoroacetate (B77799) and the (S)-t-BuPyOx ligand provides cyclic ketones that contain challenging β-benzylic quaternary stereocenters. researchgate.net This transformation is noted for its robustness, high tolerance to air and water, and its ability to deliver products in high yields and with excellent enantioselectivities.
Application as an Intermediate in Multi-Step Organic Syntheses
Beyond its role in building heterocycles and ligands, this compound and its derivatives serve as crucial intermediates in complex, multi-step synthetic sequences. The ester, particularly the tert-butyl variant, can function as a protecting group for a carboxylic acid functionality, which can be deprotected in a later synthetic stage.
The active methylene group can be functionalized in various ways. A copper-catalyzed α-indolmethylation of 2-pyridylacetates with 3-indoleacetic acids has been reported. researchgate.net This reaction proceeds via the oxidative decarboxylation of the indoleacetic acid to generate an alkylideneindolenine electrophile, which is then attacked by the nucleophilic enolate of the pyridylacetate. This method provides a direct route to new functionalized pyridine derivatives. researchgate.net
The utility of pyridine-based building blocks is also evident in industrial settings for the synthesis of complex pharmaceutical agents. For example, a three-step continuous flow process was developed for a key biaryl intermediate of the HIV protease inhibitor Atazanavir, which involved a Suzuki-Miyaura coupling with 2-bromo pyridine. rsc.org Similarly, the development of a scalable synthesis for an HPK1 inhibitor featured a direct α-arylation of a protected amine via a Negishi cross-coupling, highlighting the importance of functionalized pyridine intermediates in modern drug discovery. acs.org These examples underscore the value of the this compound scaffold as a versatile intermediate for constructing complex molecules with significant biological activity.
Potential in Materials Science Research (e.g., as a monomer precursor for functional polymers)
The unique molecular architecture of this compound, which combines a flexible butyl ester chain with a functional pyridine ring, positions it as a compound of interest in materials science, particularly as a potential monomer precursor for the synthesis of functional polymers. The pyridine moiety, an electron-deficient aromatic system, can be leveraged to impart specific properties such as pH-responsiveness, metal coordination capabilities, and unique electronic characteristics to a polymer backbone.
Research into related pyridine-containing monomers has established a strong precedent for their utility in creating advanced polymeric materials. For instance, monomers containing pyridine groups are known to be valuable for developing stimuli-sensitive materials. researchgate.netsemanticscholar.org The synthesis of polymers from such monomers allows for the creation of "smart" materials that can respond to environmental changes like pH.
While direct polymerization studies of this compound are not extensively documented in dedicated literature, its structural components suggest a clear pathway for its use as a monomer. The ester group could be hydrolyzed to yield 2-(pyridin-2-yl)acetic acid, which can then be converted into a polymerizable derivative, such as a vinyl or acrylic monomer. Alternatively, the entire molecule could potentially be incorporated into polymer chains to act as a functional side group.
The development of functional polymers often involves the polymerization of monomers that carry specific functional groups. In a related context, 2-(pyridin-2-yl)ethanol has been successfully employed as a protecting group for methacrylic acid. The resulting monomer, 2-(pyridin-2-yl)ethyl methacrylate, was polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) to produce well-defined homopolymers and block copolymers. researchgate.net The pyridin-2-yl group in these polymers could then be cleaved under specific conditions to reveal the functional carboxylic acid groups, demonstrating the utility of the pyridin-2-yl moiety in creating functional materials. researchgate.net This established methodology strongly supports the potential of this compound to serve a similar role as a precursor to functional polymers.
The table below outlines potential functional polymers that could be theoretically derived from this compound, based on established chemistries of related pyridine-containing monomers.
Table 1: Potential Functional Polymers Derived from this compound
| Polymer Type | Potential Monomer Intermediate | Key Functional Property | Potential Application |
|---|---|---|---|
| Poly(vinyl pyridine) derivative | Vinyl-substituted Pyridinyl Acetic Ester | pH-Responsive, Metal-chelating | Smart hydrogels, sensors, catalysts |
| Poly(acrylate/methacrylate) | Acryloyl/Methacryloyl Pyridinyl Acetate (B1210297) | Tunable hydrophilicity, Biocompatibility | Drug delivery systems, coatings |
Contributions to Supramolecular Chemistry and Self-Assembly Research
The field of supramolecular chemistry, which focuses on non-covalent interactions between molecules, heavily utilizes building blocks capable of specific recognition and self-assembly. The pyridin-2-yl group within this compound is a well-established and highly effective motif for directing supramolecular organization. Its significance stems from its ability to act as a hydrogen bond acceptor and as a potent ligand for a wide array of metal ions.
The nitrogen atom of the pyridine ring is a key player in forming directional hydrogen bonds, which are fundamental to molecular recognition and the construction of self-assembled architectures. Research on related urea (B33335) derivatives containing a pyridin-2-yl group has shown that this moiety can participate in complex hydrogen-bonding networks, even when an intramolecular hydrogen bond must be broken to facilitate intermolecular association. researchgate.net This ability to form robust, directional interactions is crucial for designing predictable, self-organizing molecular systems, from simple dimers to complex, polymer-like chains. researchgate.net
Furthermore, the pyridine unit is one of the most ubiquitous ligands in coordination-driven self-assembly. ub.edu The lone pair of electrons on the nitrogen atom readily coordinates with transition metal ions, enabling the construction of a vast range of discrete supramolecular structures such as cages, boxes, and helicates, as well as extended coordination polymers. tandfonline.comresearchgate.net The precise geometry and electronic nature of the resulting metal-ligand bond allow for a high degree of control over the final architecture. By choosing appropriate metal centers, researchers can tune the shape, size, and function of the resulting self-assembled nano-objects. tandfonline.comresearchgate.net
While this compound itself is a simple molecule, it serves as an excellent model and building block for more complex systems. The fundamental principles of molecular recognition and self-assembly demonstrated by its core pyridin-2-yl group are directly applicable to the design of more sophisticated supramolecular systems. For example, porphyrins functionalized with pyridine groups are known to self-assemble into intricate structures, a process driven by the coordination of the pyridine nitrogen to the metal center of an adjacent porphyrin. tue.nl
The table below summarizes the key non-covalent interactions involving the pyridin-2-yl moiety and the types of supramolecular structures they can form.
Table 2: Supramolecular Interactions and Assemblies of the Pyridin-2-yl Moiety
| Interaction Type | Interacting Partner(s) | Resulting Supramolecular Structure | Significance |
|---|---|---|---|
| Hydrogen Bonding | Hydrogen-bond donors (e.g., ureas, carboxylic acids) | Dimers, chains, sheets | Molecular recognition, crystal engineering |
| Metal Coordination | Transition metal ions (e.g., Pt(II), Zn(II), Eu(III)) | Metallacycles, cages, coordination polymers, helicates | Catalysis, sensing, functional materials |
Theoretical and Computational Investigations of Butyl 2 Pyridin 2 Yl Acetate
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of the chemical bonds within Butyl 2-(pyridin-2-yl)acetate are fundamental to its chemical behavior. Computational methods offer a detailed picture of these electronic features.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. ripublication.comresearchgate.net This method is used to determine the optimized molecular geometry, vibrational frequencies, and a variety of electronic properties. ripublication.com For a molecule like this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can provide accurate predictions of bond lengths, bond angles, and dihedral angles. ripublication.com
These calculations can reveal key structural details, such as the planarity of the pyridine (B92270) ring and the orientation of the butyl acetate (B1210297) side chain relative to the ring. For instance, in a related substituted pyridone, the amide substituent at C-3 was found to be coplanar with the pyridone ring, while the tert-butyl ester group was orthogonal to it. researchgate.net Similar calculations for this compound would clarify the preferred spatial arrangement of its constituent parts.
Table 1: Illustrative Optimized Geometrical Parameters of this compound (Hypothetical Data)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | N1-C2 | 1.34 |
| C2-C7 | 1.52 | |
| C7=O8 | 1.21 | |
| O9-C10 | 1.45 | |
| Bond Angle (°) | C6-N1-C2 | 117.5 |
| N1-C2-C7 | 116.8 | |
| C2-C7=O8 | 125.0 | |
| Dihedral Angle (°) | N1-C2-C7-O9 | -175.0 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT calculations. Actual values would require specific computation for this compound.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and localization of these orbitals are crucial for predicting how a molecule will interact with other chemical species. researchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. researchgate.net
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO would also be associated with the π-system of the ring. The specific energies and the resulting gap would quantify its reactivity profile.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from FMO analysis. Actual values would require specific computation for this compound.
Conformational Landscape and Energetic Analysis
A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. skku.eduq-chem.com This is achieved by systematically changing a specific geometric parameter, such as a dihedral angle, while allowing the rest of the molecule's geometry to relax to its minimum energy state. skku.edu By plotting the energy at each step, a profile of the energy landscape for that particular motion is generated. skku.edu
For this compound, PES scans would be particularly useful for mapping the rotational barriers around the single bonds connecting the pyridine ring, the methylene (B1212753) group, the ester group, and the butyl chain. These scans would identify the most stable (lowest energy) conformations and the transition states (energy maxima) that separate them. visualizeorgchem.com
The presence and nature of substituents can significantly influence the conformational preferences of a molecule. While this compound itself is a specific structure, computational studies on related molecules can provide insight into how modifications would affect its shape. For example, replacing the butyl group with a smaller methyl group would reduce steric hindrance and potentially lower rotational energy barriers. Conversely, introducing bulky substituents on the pyridine ring could restrict the rotation of the side chain, favoring specific conformations.
Computational Prediction of Reactivity and Selectivity
Computational methods are not only descriptive but can also be predictive, offering insights into how and where a molecule is likely to react. amazonaws.com For this compound, this can involve predicting the most likely sites for electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps, which can be generated from DFT calculations, are a valuable tool for this purpose. researchgate.net An MEP map illustrates the charge distribution across a molecule, with red regions indicating areas of negative electrostatic potential (electron-rich and susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor and susceptible to nucleophilic attack). For this compound, the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group are expected to be regions of negative potential, while the hydrogen atoms of the pyridine ring would be areas of more positive potential.
Furthermore, computational models can be used to predict the outcomes of specific reactions, such as the regioselectivity of substitution reactions on the pyridine ring. amazonaws.com By calculating the energies of possible intermediates or transition states for different reaction pathways, chemists can predict which products are most likely to form. mdpi.com
Transition State Characterization for Reaction Pathways
The reactivity of this compound, particularly in reactions such as hydrolysis or transesterification, is governed by the energetics of its transition states. Computational methods, especially Density Functional Theory (DFT), are instrumental in characterizing these high-energy structures.
For a reaction like alkaline hydrolysis, the process would involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. The transition state would be a tetrahedral intermediate with a negative charge developing on the carbonyl oxygen. The stability of this transition state is crucial for the reaction rate. In the case of this compound, the pyridine ring can influence this stability. The nitrogen atom's electron-withdrawing inductive effect can stabilize the developing negative charge, while its lone pair could be involved in solvation effects, particularly in solvents like DMSO, which are known to stabilize the ground state of pyridine esters.
In acid-catalyzed hydrolysis, the pyridine nitrogen would likely be protonated, enhancing the electrophilicity of the carbonyl carbon and facilitating the attack of a water molecule. The transition state would involve this protonated species interacting with the incoming nucleophile.
Theoretical studies on pyridine-catalyzed acetylations and ester-amide exchanges provide further insight. rsc.orgchemrxiv.org These studies often propose cyclic, eight-membered ring transition states where the catalyst (a pyridone derivative in some cases) facilitates the reaction by stabilizing the interacting groups through hydrogen bonds. chemrxiv.org For a reaction involving this compound as a substrate, the transition state would be influenced by steric and electronic factors of both the butyl group and the pyridin-2-yl moiety. DFT calculations would be essential to determine the precise geometry and energy of such transition states, revealing the reaction mechanism and rate-determining steps. nih.gov
Table 1: Predicted Factors Influencing Transition State Stability in Reactions of this compound
| Reaction Type | Key Transition State Features | Influencing Factors of this compound |
| Alkaline Hydrolysis | Tetrahedral intermediate with developing negative charge. | - Inductive effect of the pyridine ring stabilizing the negative charge.- Solvation of the pyridine nitrogen affecting ground state energy. |
| Acid-Catalyzed Hydrolysis | Protonated pyridine ring increasing carbonyl electrophilicity. | - Basicity of the pyridine nitrogen.- Steric hindrance from the butyl group. |
| Transesterification | Formation of a tetrahedral intermediate with the incoming alcohol. | - Potential for intramolecular catalysis or interaction involving the pyridine nitrogen.- Steric and electronic effects of the butyl and pyridinyl groups. |
Chelation and Coordination Mode Predictions
This compound possesses two potential donor atoms for metal coordination: the nitrogen of the pyridine ring and one of the oxygen atoms of the ester group (either the carbonyl or the alkoxy oxygen). This makes it a potential bidentate ligand, capable of forming a chelate ring with a metal center.
Computational studies on similar ligands, such as pyridine-2,6-dicarboxylic esters, have shown that various coordination modes are possible. mdpi.com These include the metal being coordinated by the pyridine nitrogen and one or both carbonyl oxygens. For this compound, the most probable coordination mode is a bidentate N,O-chelation involving the pyridine nitrogen and the carbonyl oxygen, which would form a stable five-membered ring. This mode of coordination has been observed in complexes of similar pyridin-2-yl-acetate ligands. researchgate.net
DFT calculations can predict the most stable coordination geometry by comparing the energies of different possible isomers. mdpi.comresearchgate.net These calculations can also provide detailed information about the bond lengths, bond angles, and electronic structure of the resulting metal complex. doi.org The choice of metal ion, its oxidation state, and the surrounding ligands would all influence the preferred coordination mode. For instance, hard metal ions would likely favor coordination with the harder oxygen donor, while softer metals might show a preference for the nitrogen donor.
Table 2: Predicted Chelation and Coordination Properties of this compound
| Property | Predicted Characteristic | Basis of Prediction |
| Potential Donor Atoms | Pyridine Nitrogen (N), Carbonyl Oxygen (O) | Molecular Structure |
| Likely Chelation Mode | Bidentate (N,O) | Formation of a stable 5-membered ring; Analogy with similar ligands. researchgate.net |
| Factors Influencing Coordination | Metal ion properties (hardness, size), other ligands, solvent. | General coordination chemistry principles. |
| Computational Prediction Tools | Density Functional Theory (DFT) | Energy minimization of different coordination isomers. mdpi.comresearchgate.net |
Molecular Dynamics Simulations (e.g., for catalyst-substrate interactions)
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecular systems, including the interaction between a catalyst and a substrate. researchgate.net While no specific MD simulations for this compound are reported, the methodology is well-suited to investigate its interactions in various chemical environments.
For example, if this compound were used as a ligand in a homogeneous catalytic system, MD simulations could model the approach of a substrate to the metal complex. These simulations can provide insights into the conformational changes of the ligand upon substrate binding and the stability of the catalyst-substrate complex. semanticscholar.org By simulating the system over time, one can observe the preferred pathways of interaction and identify key intermolecular forces, such as hydrogen bonds or van der Waals interactions, that govern the binding process. semanticscholar.org
MD simulations are also valuable for studying the behavior of molecules at interfaces. For instance, if this compound were to be studied for its potential as a corrosion inhibitor, MD simulations could model its adsorption on a metal surface. mdpi.com These simulations can reveal the orientation of the molecule on the surface, the strength of the adsorption, and how it might displace corrosive species. mdpi.com The simulations can be performed in the presence of solvent molecules to provide a more realistic model of the system. semanticscholar.org
The parameters for the MD simulation, known as the force field, would need to be carefully chosen or developed to accurately represent the intramolecular and intermolecular interactions of this compound. Quantum chemical calculations can be used to derive some of these parameters, ensuring a more accurate simulation.
Table 3: Potential Applications of Molecular Dynamics Simulations for this compound
| Application Area | Information Gained from MD Simulations | Key Simulation Aspects |
| Homogeneous Catalysis | - Preferred substrate binding pathways.- Conformational dynamics of the catalyst-substrate complex.- Role of solvent in the interaction. semanticscholar.org | - Accurate force field for the metal complex and substrate.- Simulation in a solvent box. |
| Corrosion Inhibition | - Adsorption energy and orientation on a metal surface.- Displacement of corrosive particles.- Stability of the adsorbed layer. mdpi.com | - Modeling of the metal surface (e.g., Fe(110)).- Inclusion of solvent and corrosive species. |
| Material Science | - Interaction with polymer or silica (B1680970) surfaces if used as a functional monomer or for surface modification. semanticscholar.org | - Modeling of the bulk material or surface.- Analysis of intermolecular interactions. |
Future Research Directions and Perspectives
Exploration of Undiscovered Synthetic Routes
The development of novel and efficient synthetic pathways to chemical compounds is a cornerstone of organic chemistry. For Butyl 2-(pyridin-2-yl)acetate, while established methods exist, the pursuit of more scalable, cost-effective, and environmentally benign routes remains a priority. researchgate.net Future research could focus on leveraging modern synthetic methodologies that have yet to be applied to this specific target.
One promising avenue is the exploration of catalytic C-H activation strategies. Direct functionalization of the pyridine (B92270) ring could offer a more atom-economical approach compared to traditional methods that often involve pre-functionalized starting materials. Additionally, flow chemistry presents an opportunity for a continuous and scalable synthesis process, potentially improving yield and purity while minimizing waste. Investigating alternative esterification methods that avoid harsh conditions or the use of hazardous reagents would also be a valuable contribution. A recent efficient, three-step synthesis of a related pyridinooxazoline ligand starting from inexpensive picolinic acid highlights the potential for developing more practical and scalable routes. researchgate.net
Development of Novel Reaction Transformations
Beyond its synthesis, this compound can serve as a versatile building block for the creation of more complex molecules. Future research should aim to expand the repertoire of its chemical transformations. The pyridine nitrogen and the ester functionality are key reactive sites that can be exploited for further derivatization.
For instance, developing novel catalytic systems for the selective functionalization of the pyridine ring at various positions would be highly valuable. This could involve exploring different transition-metal catalysts and ligands to control regioselectivity. acs.org Furthermore, investigating the reactivity of the active methylene (B1212753) group adjacent to the ester could lead to the development of new carbon-carbon and carbon-heteroatom bond-forming reactions. For example, a domino difunctionalization of sulfonyl(acryl)imides, which involves a 1,4-addition followed by a polar Truce–Smiles rearrangement, has been reported for the synthesis of β-substituted α-aryl amides, showcasing the potential for complex transformations. nih.gov
Expansion of Applications in Emerging Chemical Technologies
The unique structural features of this compound suggest its potential utility in a range of emerging chemical technologies. The pyridine moiety, a common structural motif in pharmaceuticals and functional materials, makes this compound and its derivatives attractive candidates for further exploration. nih.gov
In materials science, derivatives of this compound could be investigated as components of novel polymers, metal-organic frameworks (MOFs), or as ligands for catalysts. acs.org The pyridine unit can coordinate to metal centers, opening up possibilities for creating new catalytic systems with unique reactivity and selectivity. acs.org In the realm of medicinal chemistry, the scaffold could be elaborated to design and synthesize new bioactive molecules. nih.gov The expanding role of pyridine and dihydropyridine (B1217469) scaffolds in drug design underscores the potential for developing new therapeutic agents. nih.gov
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is revolutionizing how chemical research is conducted. ijsetpub.commdpi.com For this compound, these computational tools can be leveraged to accelerate discovery and innovation.
AI and ML algorithms can be trained on existing chemical data to predict the properties and reactivity of new, unsynthesized derivatives of this compound. This predictive capability can guide experimental efforts by identifying the most promising candidates for a specific application, thereby saving time and resources. rsc.org For example, machine learning models can be developed to predict the outcomes of different synthetic reactions, helping chemists to optimize reaction conditions and identify the most efficient synthetic routes. rsc.org Furthermore, generative models can be used to design novel derivatives with desired properties, such as enhanced catalytic activity or specific biological interactions. nih.gov This integration of AI can move the field from experience-driven approaches to a data-intelligence paradigm. mdpi.com
Design of Highly Functionalized Derivatives for Specific Research Endeavors
The core structure of this compound provides a versatile platform for the design and synthesis of highly functionalized derivatives tailored for specific research purposes. By strategically introducing various functional groups onto the pyridine ring or modifying the butyl ester, chemists can fine-tune the molecule's properties to meet the demands of diverse applications.
Q & A
Basic: How can researchers optimize the synthesis of Butyl 2-(pyridin-2-yl)acetate to improve yield and purity?
Methodological Answer:
The synthesis typically involves esterification of 2-(pyridin-2-yl)acetic acid with butanol under acid catalysis. Key optimization steps include:
- Catalyst selection : Use concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) to enhance reaction efficiency.
- Reaction monitoring : Track progress via thin-layer chromatography (TLC) or HPLC to identify intermediates and byproducts .
- Purification : Employ fractional distillation or column chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the ester. For isomers, chiral HPLC may be required .
Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?
Methodological Answer:
A multi-technique approach ensures accuracy:
- NMR spectroscopy : and NMR to confirm ester linkage and pyridine ring integrity (e.g., pyridyl protons at δ 7.2–8.6 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 208.12).
- HPLC : Reverse-phase C18 columns (e.g., 5 μm, 250 × 4.6 mm) with UV detection at 254 nm for purity assessment (>98%) .
- X-ray crystallography : For absolute stereochemical confirmation if crystalline derivatives are synthesized .
Basic: What are the critical storage conditions and handling precautions for this compound?
Methodological Answer:
- Storage : Store at –20°C in airtight, amber glass vials to prevent hydrolysis or photodegradation. Desiccants (e.g., silica gel) should be used to control moisture .
- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. In case of spills, neutralize with sodium bicarbonate before disposal .
- Stability : Monitor via periodic HPLC analysis; degradation products (e.g., free acid) indicate compromised stability .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Contradictions (e.g., unexpected NMR splitting patterns) may arise from:
- Dynamic equilibrium : Use variable-temperature NMR to detect tautomerization or rotational barriers in the pyridine ring .
- Impurity interference : Combine preparative HPLC with 2D NMR (COSY, HSQC) to isolate and identify minor components .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G*) .
Advanced: What methodologies are effective in studying the reactivity of the pyridine ring in this compound?
Methodological Answer:
- Electrophilic substitution : Monitor reactions (e.g., nitration, halogenation) using UV-Vis spectroscopy to track pyridine ring activation .
- Kinetic studies : Use stopped-flow techniques to measure rate constants for reactions under varying pH/temperature conditions .
- Electrochemical analysis : Cyclic voltammetry (e.g., glassy carbon electrode in 0.1 M KCl) to assess redox behavior of the pyridine moiety .
Advanced: How can a sensitive quantification method for this compound in biological matrices be developed?
Methodological Answer:
-
Sample preparation : Extract using solid-phase extraction (SPE) with C18 cartridges; optimize elution with methanol:water (70:30) .
-
LC-MS/MS : Use a triple quadrupole MS with electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. Example parameters:
Advanced: How to address discrepancies between computational predictions and experimental results for this compound’s properties?
Methodological Answer:
- Reevaluate force fields : For molecular dynamics (MD) simulations, ensure parameters for pyridine and ester groups are validated against crystallographic data .
- Solvent effects : Include explicit solvent molecules (e.g., water, DMSO) in DFT calculations to mimic experimental conditions .
- Error analysis : Compare experimental vs. calculated logP values using multiple software (e.g., ACD/Labs, MarvinSuite) to identify systematic biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
